(2E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(5-chloro-2-methylphenyl)amino]prop-2-enenitrile
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Description
(2E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(5-chloro-2-methylphenyl)amino]prop-2-enenitrile is a useful research compound. Its molecular formula is C20H14ClN3O2S and its molecular weight is 395.86. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Photovoltaic Application
An alternating copolymer, named HXS-1, was synthesized and applied in polymer solar cells, showing significant efficiency. The polymer's ability to closely pack in solid state was confirmed via XRD, leading to impressive photovoltaic performance metrics, including a power conversion efficiency (PCE) of 5.4% under specific conditions. This suggests potential for (2E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(5-chloro-2-methylphenyl)amino]prop-2-enenitrile derivatives in solar energy applications, indicating a promising avenue for renewable energy research (Ruiping Qin et al., 2009).
Antitumor Properties
Novel 2-(4-aminophenyl)benzothiazoles, including compounds similar in structure to this compound, have shown selective and potent antitumor properties in vitro and in vivo. Their mechanism involves cytochrome P 450 1A1 induction and biotransformation, highlighting a novel pathway for cancer treatment. Water-soluble prodrugs of these compounds demonstrate significant tumor growth inhibition in preclinical models, suggesting their suitability for clinical evaluation (T. Bradshaw et al., 2002).
Corrosion Inhibition
Benzothiazole derivatives, including those structurally related to this compound, have been studied as corrosion inhibitors for steel. These inhibitors demonstrate high efficiency and stability, offering a protective layer against corrosion in acidic environments. This application is crucial for extending the life and maintaining the integrity of metal structures in various industrial sectors (Zhiyong Hu et al., 2016).
Properties
IUPAC Name |
(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(5-chloro-2-methylanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O2S/c1-12-2-4-15(21)7-16(12)23-9-14(8-22)20-24-17(10-27-20)13-3-5-18-19(6-13)26-11-25-18/h2-7,9-10,23H,11H2,1H3/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IILAVDTXCSQCKQ-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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